

2-Methoxythiazole molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxythiazole

Cat. No.: B088229

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxythiazole**: Structure, Synthesis, and Applications

Abstract

2-Methoxythiazole (CAS No: 14542-13-3) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a key structural motif and versatile synthetic intermediate, it serves as a foundational building block for a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of **2-methoxythiazole**, detailing its molecular structure, physicochemical properties, spectroscopic characteristics, synthesis methodologies, and its critical role in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical insights for researchers, scientists, and professionals in drug development.

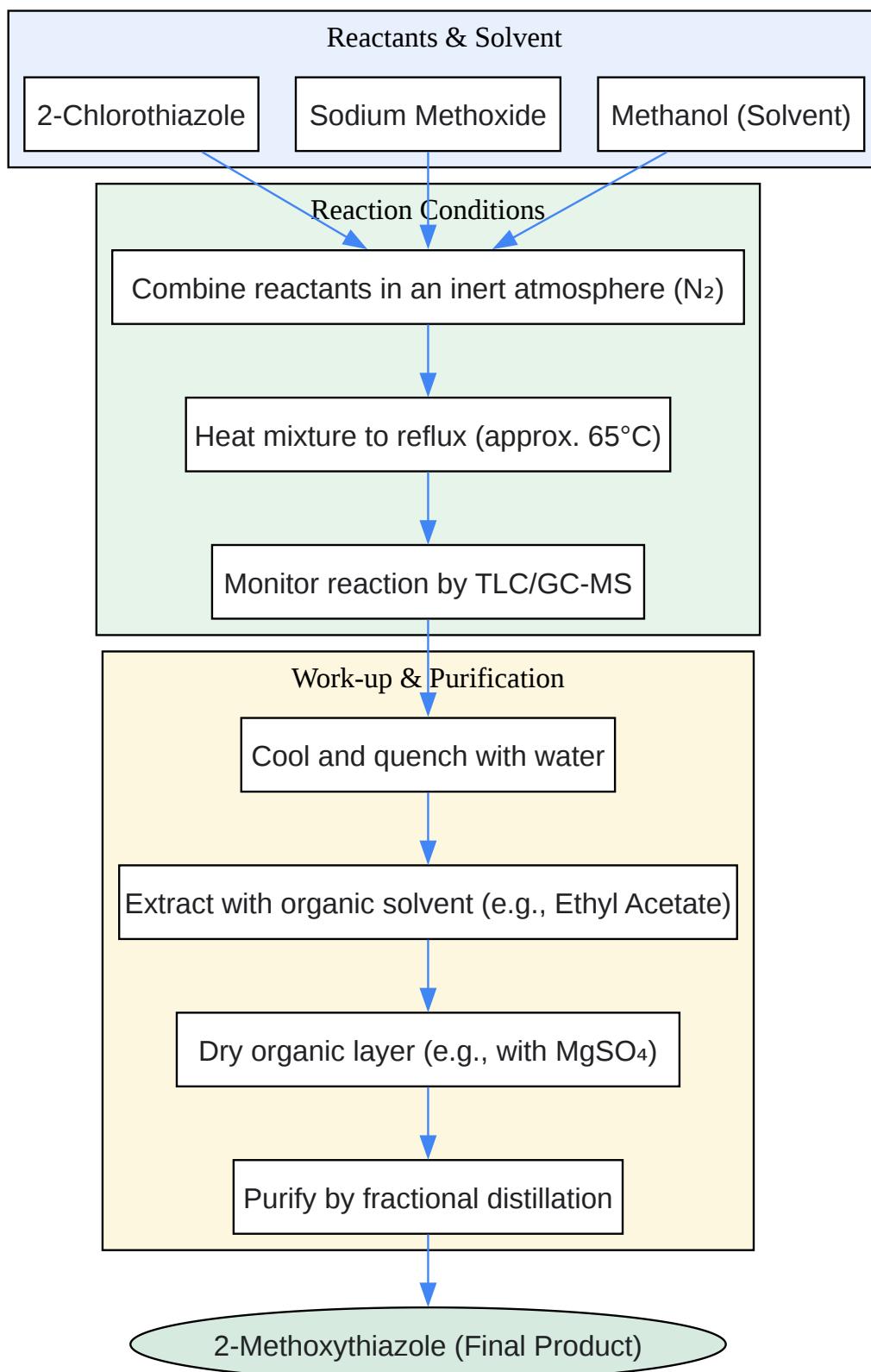
Molecular Structure and Physicochemical Properties

2-Methoxythiazole is an organic heterocyclic compound featuring a five-membered thiazole ring substituted with a methoxy group at the C2 position.^[1] The presence of nitrogen and sulfur atoms in the ring, combined with the electron-donating methoxy group, imparts unique electronic properties that govern its reactivity and utility as a pharmacophore.

The molecular formula for **2-methoxythiazole** is C₄H₅NOS.[2][3][4] Its structure is confirmed by its canonical SMILES representation: COC1=NC=CS1.[1]

Caption: 2D molecular structure of **2-methoxythiazole**.

A summary of its key physicochemical properties is presented in the table below.


Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ NOS	[2][3][4]
Molecular Weight	115.16 g/mol	[2]
CAS Number	14542-13-3	[1][2][3]
Appearance	Colorless to pale yellow liquid	[1][4][5]
Boiling Point	150-151 °C (at 760 mmHg)	[4]
Density	1.20 g/cm ³	[4]
Refractive Index	n _{20/D} 1.5150	
Solubility	Soluble in alcohol; sparingly soluble in water	[1][5]
Vapor Pressure	5.3 mmHg @ 25 °C (estimated)	[5]
Flash Point	43.7 °C (111.0 °F) (estimated)	[5]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of **2-methoxythiazole** is typically achieved through nucleophilic substitution reactions. A common and industrially viable approach involves the reaction of a 2-halothiazole (e.g., 2-chloro- or 2-bromothiazole) with sodium methoxide. The causality of this reaction lies in the electrophilic nature of the C2 carbon of the thiazole ring, which is susceptible to attack by strong nucleophiles like the methoxide ion.

Another established method involves condensation reactions using thioamides or thioureas as starting materials, with methanol serving as both a reagent and solvent, often under acidic catalysis.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-methoxythiazole**.

Experimental Protocol: Synthesis from 2-Chlorothiazole

This protocol describes a representative lab-scale synthesis. It is designed as a self-validating system where progress can be monitored, and the final product is purified to a high degree.

Materials:

- 2-Chlorothiazole
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This inert environment is crucial to prevent side reactions involving atmospheric moisture, which could consume the highly reactive sodium methoxide.
- Reagent Addition: Charge the flask with anhydrous methanol, followed by the careful addition of sodium methoxide. Stir until the methoxide is fully dissolved. To this solution, add 2-chlorothiazole dropwise at room temperature. An exothermic reaction may be observed.
- Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.

- Monitoring: Track the consumption of the 2-chlorothiazole starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This ensures the reaction is driven to completion, maximizing yield.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water to quench any unreacted sodium methoxide.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate. The product is more soluble in the organic phase, allowing for its separation from inorganic salts and methanol.
- Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any acidic impurities and residual water.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure **2-methoxythiazole** as a colorless to pale yellow liquid.[\[1\]](#)[\[4\]](#)

Reactivity Profile

2-Methoxythiazole is generally stable under neutral conditions but can react in strongly acidic or basic environments.[\[1\]](#) It is incompatible with strong oxidizing agents.[\[1\]](#) The thiazole ring can undergo electrophilic substitution, though it is less reactive than other five-membered heterocycles like pyrrole or furan. The methoxy group can be cleaved under harsh acidic conditions.

Applications in Medicinal Chemistry and Drug Development

The thiazole nucleus is considered a "privileged structure" in medicinal chemistry.[\[6\]](#)[\[7\]](#) This is due to its ability to engage in various non-covalent interactions (hydrogen bonding, dipole-dipole) with biological targets and its metabolic stability. While the 2-aminothiazole scaffold is more widely cited, the core thiazole ring present in **2-methoxythiazole** is a fundamental component in many therapeutic agents.[\[8\]](#)

2-Methoxythiazole serves as a crucial intermediate in the synthesis of more complex molecules with a range of biological activities, including:

- Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds designed to combat microbial and fungal infections.[1][4]
- Antiviral Compounds: It is used as a building block for novel antiviral therapies.[4]
- Agrochemicals: In agriculture, it is used in formulations to enhance the stability and bioavailability of active ingredients in pesticides and herbicides.[1]

The utility of **2-methoxythiazole** in drug discovery stems from its role as a versatile scaffold that allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profile of a lead compound.

Safety and Handling

As a flammable liquid and vapor, **2-methoxythiazole** must be handled with appropriate precautions.[2]

- Handling: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.[1]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be kept separate from strong acids, bases, and oxidizing agents.[1]
- Toxicity: The compound is considered moderately toxic if ingested or inhaled. Prolonged skin contact may lead to irritation.[1]

Conclusion

2-Methoxythiazole is a compound of fundamental importance in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for researchers. From its synthesis via established nucleophilic substitution pathways to its application as a foundational scaffold for creating novel therapeutic agents, **2-methoxythiazole**

continues to be a relevant and essential chemical for professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in scientific innovation.

References

- National Center for Biotechnology Information. (n.d.). **2-Methoxythiazole**. PubChem.
- Mol-Instincts. (n.d.). **2-METHOXYTHIAZOLE** 14542-13-3 wiki. Chemical Synthesis Database.
- National Institute of Standards and Technology. (n.d.). Thiazole, 2-methoxy-. NIST Chemistry WebBook.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of **2-Methoxythiazole** in Modern Chemistry.
- The Good Scents Company. (n.d.). **2-methoxythiazole**.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. *Chemical Biology & Interactions*, 330, 109244.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate.
- Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. 2-Methoxythiazole | C4H5NOS | CID 575451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazole, 2-methoxy- [webbook.nist.gov]
- 4. nbino.com [nbino.com]
- 5. 2-methoxythiazole, 14542-13-3 [thegoodscentscompany.com]
- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Methoxythiazole molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088229#2-methoxythiazole-molecular-structure-and-formula\]](https://www.benchchem.com/product/b088229#2-methoxythiazole-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com